(2-Methyl-4-phenylbutan-2-yl)benzene

Descripción

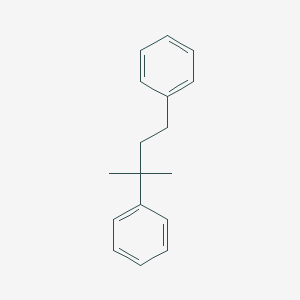

(2-Methyl-4-phenylbutan-2-yl)benzene is a benzene derivative featuring a sterically bulky tertiary alkyl substituent. The substituent consists of a butane backbone with a methyl group at the C2 position and a phenyl group at the C4 position (Fig. 1). This structure imparts significant steric hindrance, making the compound valuable in catalytic applications requiring selective reactivity. The compound has been utilized in cross-coupling reactions, such as iron-catalyzed alkylation, where its bulky tertiary alkyl group enhances reaction specificity .

Propiedades

Número CAS |

1520-43-0 |

|---|---|

Fórmula molecular |

C17H20 |

Peso molecular |

224.34 g/mol |

Nombre IUPAC |

(2-methyl-4-phenylbutan-2-yl)benzene |

InChI |

InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |

Clave InChI |

RINORDAAAOQWBA-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canónico |

CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |

Otros números CAS |

1520-43-0 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Methyl-4-phenylbutan-2-yl)benzene serves as an intermediate in various organic synthesis processes. It is used in the production of other complex molecules due to its reactivity, particularly in substitution and oxidation reactions.

Biological Studies

Research has indicated potential biological activities associated with this compound, including antimicrobial properties. Its interactions with biological molecules are under investigation for possible therapeutic applications.

Industrial Uses

The compound is widely utilized in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes and scented products, enhancing their olfactory appeal.

Case Study 1: Organic Synthesis Applications

A study demonstrated the use of this compound as a precursor for the synthesis of various unsymmetrical disulfides via photoredox catalysis. The reactions were conducted under visible light irradiation, showcasing the compound's versatility in organic transformations .

Research has explored the biological effects of this compound on microbial growth. In vitro studies indicated that it exhibits significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Phenyl-2-butanone (CAS: 2550-26-7)

- Molecular Formula : C₁₀H₁₂O

- Key Features : Contains a ketone group (C=O) instead of a benzene substituent.

- Properties : Higher polarity due to the ketone group, making it soluble in polar solvents. Used as a laboratory chemical .

- Applications : Primarily employed in organic synthesis as a carbonyl precursor.

1-Butan-2-yl-4-(2-methylpropyl)benzene

- Molecular Formula : C₁₄H₂₀

- Key Features : Features a butan-2-yl group with a 2-methylpropyl substituent at the para position.

- Properties : Less steric bulk compared to (2-Methyl-4-phenylbutan-2-yl)benzene due to the absence of a phenyl group on the alkyl chain.

- Applications: Limited catalytic utility reported; primarily studied for structural isomerism .

(2-Methyl-4-phenylbutan-2-yl)diphenylphosphane (CAS: 828282-52-6)

- Molecular Formula : C₂₃H₂₅P

- Key Features : Incorporates a phosphorus atom, enabling coordination with transition metals.

- Properties: Acts as a ligand in catalytic systems, enhancing reaction rates in organometallic reactions .

Key Research Findings :

- The sulfonyl derivative of this compound demonstrated 87% yield in iron-catalyzed cross-coupling with aryl Grignard reagents, highlighting the substituent’s compatibility with harsh reaction conditions .

- Chromium-catalyzed alkylation studies show that the 2-methyl-4-phenylbutan-2-yl group enables para-selective quaternary carbon formation in benzamide derivatives, emphasizing its steric and electronic advantages .

Physical and Chemical Properties

| Property | This compound | 4-Phenyl-2-butanone | (2-Methyl-4-phenylbutan-2-yl)diphenylphosphane |

|---|---|---|---|

| Molecular Weight | 222.33 g/mol | 148.20 g/mol | 332.42 g/mol |

| Polarity | Low (hydrocarbon) | Moderate (ketone) | Low (phosphine ligand) |

| Thermal Stability | High (decomposes >250°C) | Moderate (boiling point: ~230°C) | Not reported |

Q & A

Basic: What synthetic methodologies are effective for preparing (2-Methyl-4-phenylbutan-2-yl)benzene?

Methodological Answer:

A robust approach involves iron-catalyzed cross-coupling reactions. For example, [(2-Methyl-4-phenylbutan-2-yl)sulfonyl]benzene reacts with aryl Grignard reagents (e.g., PhMgBr) in the presence of Fe(acac)₃ (20 mol%) and TMEDA (8.0 equiv) in CPME solvent. This yields this compound derivatives with ~87% selectivity. Key steps include:

- Reagent optimization : Excess Grignard reagent (3.0 equiv) ensures full conversion.

- Purification : Flash column chromatography (SiO₂, hexane) isolates the product from byproducts like biphenyl .

Advanced: How can computational modeling resolve steric hindrance challenges during synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict steric effects in bulky intermediates. For example:

- Geometry optimization : Simulate the transition state of the iron-catalyzed coupling reaction to identify steric clashes between the methyl and phenyl groups.

- Energy barriers : Compare activation energies for alternative reaction pathways (e.g., para vs. meta substitution) to guide catalyst selection.

- Validation : Cross-reference computed NMR spectra (e.g., H and C) with experimental data to confirm structural accuracy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- H NMR: Identify methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).

- C NMR: Confirm quaternary carbons (e.g., δ 35–45 ppm for branched methyl groups).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₇H₂₀: calculated 224.1565, observed 224.1563).

- X-ray crystallography : Use SHELX software to resolve crystal structures and confirm stereochemistry .

Advanced: How to address contradictions in reaction yields between small-scale and bulk synthesis?

Methodological Answer:

Systematic analysis of variables is required:

- Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates.

- Scale-up adjustments : Optimize mixing efficiency (e.g., switch from magnetic stirring to mechanical agitation).

- Byproduct analysis : Use GC-MS to identify side products like biphenyl or unreacted sulfones, which may form due to incomplete Grignard reagent addition .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Follow guidelines for structurally similar ketones (e.g., 4-Phenyl-2-butanone):

- Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Waste disposal : Segregate halogenated byproducts (e.g., from Grignard reactions) and consult certified waste management services .

Advanced: How to design experiments for studying substituent effects on the compound’s reactivity?

Methodological Answer:

A factorial design approach is effective:

- Variable selection : Test electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups at the para position.

- Reaction monitoring : Use HPLC to quantify product ratios and kinetic isotope effects (KIEs) to probe mechanistic pathways.

- Data interpretation : Apply Hammett plots (σ values vs. log(k)) to correlate substituent effects with reaction rates .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.